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Introduction to Glioblastoma Challenges and Rationale
for Combination Therapy

Glioblastoma (GBM) represents the most common and aggressive primary malignant brain tumor in adults,
with a dismal median overall survival of approximately 15-20 months despite multimodal treatment
approaches. The current standard of care, known as the Stupp protocol, involves maximal safe surgical
resection followed by radiotherapy with concurrent and adjuvant temozolomide chemotherapy. However,
therapeutic resistance almost invariably develops, leading to tumor recurrence and patient mortality. The
incalcitrant nature of GBM stems from several biological characteristics: significant intratumoral
heterogeneity, presence of GBM stem cells with inherent resistance properties, an immunosuppressive
tumor microenvironment, and the capacity for plastic signaling pathway activation that bypasses targeted

therapeutic interventions.

The molecular landscape of GBM reveals that EGFR alterations occur in over 50% of cases, with
EGFRVIII (an in-frame deletion of exons 2-7) representing the most common mutant variant. This mutation
creates a constitutively active, ligand-independent receptor that drives oncogenic signaling through MAPK,
JAK/STAT, and PI3K pathways. Despite the prevalence of EGFR alterations, EGFR-directed

monotherapies have demonstrated limited clinical efficacy in GBM, unlike their success in other EGFR-
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driven malignancies such as non-small cell lung cancer. This resistance has been attributed to multiple
factors including kinome rewiring (compensatory activation of alternative kinases), extrachromosomal

DNA amplification, and redundant signaling pathway activation.

To address these challenges, two innovative therapeutic approaches have emerged: the CUSP9v3
(Coordinated Undermining of Survival Paths) multidrug repurposing strategy and neratinib, an
irreversible pan-HER tyrosine kinase inhibitor. The scientific rationale for combining these approaches lies
in their complementary mechanisms of action targeting multiple survival pathways simultaneously,
potentially overcoming the heterogeneity and adaptive resistance mechanisms that characterize GBM.
CUSP9v3 employs a "shotgun" approach using nine repurposed non-oncological drugs combined with
metronomic temozolomide to simultaneously inhibit multiple growth-driving pathways, while neratinib

provides precision targeting of the EGFR pathway that is dysregulated in a majority of GBM patients.

Therapeutic Agents and Their Properties

Neratinib Profile and Mechanism of Action

Neratinib is an irreversible tyrosine kinase inhibitor that targets the EGFR (HER1), HER2, and HER4
receptors. Unlike first-generation reversible EGFR inhibitors that demonstrated limited efficacy in GBM,
neratinib forms covalent bonds with cysteine residues in the ATP-binding pocket of these receptors,
leading to sustained pathway suppression. This irreversible binding mechanism may overcome some forms
of resistance that develop against reversible inhibitors. Preclinical studies have demonstrated that neratinib
effectively inhibits EGFRVIII, the most common EGFR mutant in GBM, and shows enhanced efficacy

when combined with CDK4/6 inhibitors such as abemaciclib through synthetic lethal interactions.

The INSIGhT trial (NCT02977780), a phase 2 biomarker-driven adaptive platform trial, evaluated
neratinib in newly diagnosed unmethylated GBM. While neratinib did not improve overall survival in the
intention-to-treat population, prespecified subgroup analyses revealed that patients with EGFR-amplified
tumors experienced significantly prolonged progression-free survival (6.3 months versus 4.6 months; HR,
0.58; log-rank test P = .04) compared to temozolomide controls. This establishes EGFR amplification as a

potential predictive biomarker for neratinib response in GBM patients [1].
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CUSP9v3 Composition and Rationale

CUSPYIv3 represents a innovative drug repurposing strategy that combines nine non-oncological drugs
with metronomic temozolomide to simultaneously target multiple GBM survival pathways. The regimen was
designed based on the recognition that GBM heterogeneity necessitates multi-targeted approaches rather
than single-agent interventions. A phase Ib/Ila clinical trial (NCT02770378) demonstrated that CUSP9v3 has
a manageable safety profile in recurrent GBM patients, with the most common adverse events being

nausea, headache, fatigue, diarrhea, and ataxia [2]. The CUSP9v3 regimen includes the following

components:

Table: CUSP9v3 Component Drugs and Their Mechanisms of Action

Original Primary GBM . .
Drug ) . Key Mechanisms in GBM
Indication Targets
Aprepitant Antiemetic NK-1 receptors Inhibits substance P-mediated
proliferation; reduces brain edema
Auranofin Rheumatoid Thioredoxin Increases intracellular ROS; inhibits
arthritis reductase STAT3 signaling
Captopril Hypertension ACE, MMP-2/9 Reduces invasion, migration, and
adhesion
Celecoxib Inflammation COX-2 Inhibits prostaglandin-mediated
signaling; has anti-angiogenic effects
Disulfiram Alcohol ALDH Generates ROS; effective against
dependence GBM stem cells
Itraconazole Antifungal Hedgehog, P-gp Inhibits autophagy; counteracts drug
efflux transporters
Minocycline Antibiotic Microglial Reduces GBM growth and invasion;
activation neuroprotective effects
Ritonavir Antiretroviral Proteasome, Induces endoplasmic reticulum stress
Akt/mTOR
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Original Primary GBM . .
Drug o Key Mechanisms in GBM
Indication Targets
Sertraline Antidepressant Akt/mTOR, Inhibits P-glycoprotein at blood-brain
TCTP barrier
Temozolomide Chemotherapy DNA alkylation Continuous low-dose schedule
(metronomic) enhances anti-angiogenic effects

The scientific rationale for CUSP9v3 builds upon the observation that each component has demonstrated
anti-glioma activity in preclinical models, and their combination targets a broad spectrum of survival
pathways simultaneously. This approach aims to overcome compensatory pathway activation that
frequently undermines single-agent targeted therapies. Importantly, all CUSP9v3 components are already
FDA-approved for non-oncological indications, which facilitates clinical translation due to established

safety profiles and availability [2] [3].

Preclinical and Clinical Evidence Base

Preclinical Evidence for Combination Therapy

Recent preclinical investigations have provided compelling rationale for combining multidrug repurposing
approaches like CUSP9v3 with targeted agents such as neratinib. A key study published in the British
Journal of Cancer in 2024 demonstrated that TTFields (Tumor Treating Fields) strongly enhance the anti-
glioblastoma activity of CUSP9v3 in vitro, resulting in synergistic effects on cell viability, migration, and
apoptosis induction. The combination treatment significantly enhanced apoptosis, which was associated with
decreased mitochondrial outer membrane potential, enhanced cleavage of effector caspase-3, and reduced
expression of anti-apoptotic proteins Bcl-2 and Mcl-1. Moreover, the combination induced metabolic
reprogramming, characterized by reduced oxidative phosphorylation and decreased expression of

respiratory chain complexes I, I1I, and IV [4].

Complementary research published in 2025 revealed that kinome rewiring represents a key resistance
mechanism to EGFR inhibition in GBM. Using multiplex inhibitor beads coupled with mass spectrometry

(MIB-MS), researchers temporally characterized drug-induced kinome adaptations in isogenic EGFRVIII-
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driven GBM models. They identified that acute EGFR inhibition triggers distinct kinome changes
compared to acquired resistance, and discovered that CDK6 protein upregulation occurs as a compensatory
survival mechanism. This vulnerability was therapeutically exploited by combining neratinib with the
CDKA4/6 inhibitor abemaciclib, which significantly prolonged median survival in orthotopic allograft models
compared to neratinib alone [5]. These findings provide a strong mechanistic basis for combining neratinib

with multimodal approaches like CUSP9v3 that already target multiple kinase pathways.

Clinical Evidence and Trial Data

The clinical evidence for neratinib in GBM primarily comes from the INSIGhT trial, which utilized a
Bayesian adaptive platform design to efficiently evaluate multiple targeted therapies simultaneously. While
neratinib did not meet the primary endpoint of overall survival improvement in the overall population, the
EGFR-positive subgroup (n=73) experienced significantly prolonged progression-free survival (6.3 months
versus 4.6 months; HR, 0.58; P=.04). A nonsignificant trend toward improved overall survival was observed
in the EGFRvIII-mutant subgroup (16.9 months versus 12.7 months; HR, 0.44; P=.09), suggesting that

more potent EGFR inhibition or rational combinations might enhance efficacy [1].

For CUSP9v3, the phase Ib/IIa trial (NCT02770378) enrolled 10 adults with recurrent GBM and
established the safety and tolerability of the regimen. The primary endpoint was dose-limiting toxicity,
defined as any unmanageable grade 3-4 toxicity or inability to receive at least 7 of the 10 drugs at >50% of
the per-protocol doses. Nine evaluable patients met this endpoint, with ritonavir, temozolomide, captopril,
and itraconazole most frequently requiring dose modifications. Despite the challenging population, the 12-
month progression-free survival rate was 50%, suggesting potential clinical activity warranting further

investigation in randomized trials [2].

Table: Clinical Trial Evidence for Neratinib and CUSP9v3 in Glioblastoma

Parameter Neratinib (INSIGhT Trial) CUSP9v3 (Phase Ib/lla Trial)
Study Population Newly diagnosed unmethylated GBM Recurrent GBM

Patient Numbers 149 overall (43 EGFR+ in neratinib arm) 10 enrolled (9 evaluable)
Primary Endpoint Overall survival Dose-limiting toxicity
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Parameter Neratinib (INSIGhT Trial) CUSP9v3 (Phase Ib/lla Trial)

Key Efficacy Improved PFS in EGFR+ subgroup (6.3 50% PFS at 12 months in

Findings vs 4.6 months) recurrent GBM

Safety Profile No grade 4 AEs; grade 3 diarrhea (6 Manageable AES; nausea,
patients) headache, fatigue

Biomarker EGFR amplification predictive of PFS Not yet identified

Associations benefit

Trial Design Bayesian adaptive platform Conventional phase Ib/lla

Experimental Protocols and Methodologies

In Vitro Combination Studies

Cell Culture and Reagents: Maintain human GBM cell lines (e.g., U251, U87) and patient-derived primary
cultures in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
at 37°C with 5% COz. For stem-like GBM cells, use neurobasal medium supplemented with B27, EGF (20
ng/mL), and FGF (20 ng/mL). Prepare stock solutions of neratinib in DMSO (10 mM) and CUSP9v3
components according to Table 1 in the search results [4]. Perform all experiments with appropriate solvent

controls, ensuring final DMSO concentrations <0.1% (v/v).

Viability and Synergy Assays: Seed cells in 96-well plates (5%103 cells/well) and allow attachment for 24
hours. Treat with neratinib (0.1-10 pM) alone, CUSP9v3 at predefined concentrations [4], or combinations
using a matrix design. Incubate for 72-120 hours, then assess viability using MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo 3D assays according to manufacturer protocols.
Measure optical densities at 570 nm or luminescence using a plate reader. Analyze drug interactions using
Chou-Talalay method to calculate combination indices (CI), where CI<1 indicates synergy, CI=1 additivity,

and CI>1 antagonism.

Apoptosis and Cell Death Analysis: Seed cells in 6-well plates (5x104 cells/well) and treat for 48-72 hours.

Collect supernatants and adherent cells (trypsinized), then wash twice with PBS. For annexin V/propidium
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iodide (PI) staining, resuspend cells in binding buffer containing 2.5 pL. Annexin-V-FLUQOS and incubate for
15 minutes at room temperature. Wash once with binding buffer, then analyze by flow cytometry within 1
hour. For PI-only staining (assessing late apoptosis/necrosis), incubate cells with PI staining solution (0.05%
trisodium citrate, 0.05% Triton-X100, 0.05 mg/mL PI) for 30 minutes at 4°C before flow cytometric analysis
[4].

3D Spheroid and Invasion Models

Spheroid Formation: Use low-adhesion 96-well plates or Matrigel-based methods to generate GBM
spheroids. For Matrigel method, resuspend 3.5x10* U251 or 0.75%10* patient-derived GBM cells in 20 pL
of mixture containing 80% Matrigel and 20% DMEM. Incubate at 37°C for 1 hour to solidify, then gently
transfer to wells containing complete medium. Allow spheroids to form over 5 days with medium changes

every 2-3 days [4].

Treatment and Analysis: Treat mature spheroids with neratinib, CUSP9v3, or combinations for 7-14 days,
refreshing treatments every 2-3 days. Capture brightfield images at 4x magnification regularly to measure
spheroid growth. Calculate maximal cross-sectional area using the formula A=nr2. For viability assessment,
transfer individual spheroids to opaque-walled 96-well plates, add CellTiter-Glo 3D reagent (1:1 volume),
incubate for 30 minutes with orbital shaking, and measure luminescence. For invasion assays, embed

spheroids in collagen matrices and quantify invasive area over 72-96 hours using image analysis software.

Molecular Analyses of Mechanism

Protein Expression Analysis: Harvest cells after treatment, lyse in RIPA buffer with protease and
phosphatase inhibitors, and quantify protein content using BCA assay. Separate proteins (20-40 pg) by SDS-
PAGE, transfer to PVDF membranes, and block with 5% non-fat milk. Incubate with primary antibodies
against: phospho-EGFR (Tyr1068), total EGFR, phospho-HER2, phospho-Akt (Ser473), phospho-ERK1/2
(Thr202/Tyr204), cleaved caspase-3, Bcl-2, Mcl-1, and B-actin (loading control). After incubation with HRP-
conjugated secondary antibodies, detect signals using enhanced chemiluminescence and quantify by

densitometry.

Mitochondrial Function Assessment: Measure mitochondrial membrane potential using JC-1 dye

according to manufacturer's protocol. Briefly, incubate treated cells with JC-1 (5 pg/mL) for 30 minutes at
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37°C, then analyze by flow cytometry (excitation 488 nm, emission 530 nm for monomeric form and 590 nm
for J-aggregates). Calculate red/green fluorescence ratio, with decreased ratio indicating mitochondrial
depolarization. Assess oxidative phosphorylation by measuring oxygen consumption rate (OCR) using a
Seahorse XF Analyzer. Seed cells in XF24 plates (2x10% cells/well), treat for 24-48 hours, then measure
basal OCR and after sequential injection of oligomycin (1 pM), FCCP (0.5 pM), and rotenone/antimycin A
(0.5 pM) [4].

Proposed Combination Therapy Workflows

Rationale for Neratinib-CUSP9v3 Combination

The combination of neratinib with CUSP9v3 represents a strategic approach to overcome the
heterogeneity and adaptive resistance of GBM through complementary mechanisms. Neratinib provides
potent and specific inhibition of the EGFR/HER?2 signaling axis that is dysregulated in a majority of GBM
cases, while CUSP9v3 simultaneously targets multiple non-overlapping survival pathways. This combination
addresses the fundamental challenge of kinome rewiring, where inhibition of a primary driver (EGFR) leads
to compensatory activation of alternative kinases—a key resistance mechanism identified in recent research
[5]. The CUSP9v3 components target many of these alternative pathways, potentially preventing or delaying

adaptive resistance to neratinib.

Furthermore, certain components of CUSP9v3 may enhance the delivery or efficacy of neratinib. For
instance, sertraline inhibits P-glycoprotein at the blood-brain barrier, potentially increasing neratinib
penetration into the central nervous system [2]. Similarly, ritonavir has been shown to induce endoplasmic
reticulum stress, which may synergize with neratinib-induced proteotoxic stress [2]. The disulfiram
component targets GBM stem cells through aldehyde dehydrogenase inhibition, addressing a population
typically resistant to conventional therapies [2]. Together, these interactions create a comprehensive

therapeutic approach that simultaneously targets multiple vulnerability nodes in GBM.
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Diagram: Mechanism of Action and Synergistic Interactions in Neratinib-CUSP9v3 Combination Therapy.
The diagram illustrates how neratinib and CUSP9v3 target complementary survival pathways in

glioblastoma, leading to enhanced therapeutic effects through multiple synergistic mechanisms.

Proposed Dosing and Scheduling

Based on available clinical data, we propose the following dosing strategy for the combination:

Neratinib: 240 mg orally once daily, consistent with the dose used in the INSIGhT trial [1]. This dose has
demonstrated target engagement with manageable toxicity, primarily diarrhea, which can be preemptively

managed with loperamide.

CUSP9v3 components at the following doses, as established in the phase Ib/Ila trial [2]:

Aprepitant: 125 mg orally on day 1, then 80 mg daily
Auranofin: 3 mg orally twice daily

Captopril: 25 mg orally three times daily
Celecoxib: 200 mg orally twice daily
Disulfiram: 250 mg orally three times daily (without alcohol-containing products)
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e Itraconazole: 200 mg orally twice daily

e Minocycline: 50 mg orally twice daily

e Ritonavir: 300 mg orally twice daily

e Sertraline: 50 mg orally daily

e Temozolomide: 20 mg/m? orally twice daily (metronomic dosing)

For initial clinical evaluation, we recommend a lead-in phase where CUSP9v3 components are initiated
sequentially over 1-2 weeks to monitor tolerance and identify any drug-specific adverse effects, followed by
the addition of neratinib. This approach facilitates management of potential overlapping toxicities and drug-
drug interactions, particularly those involving CYP3A4 metabolism (affected by aprepitant, itraconazole, and

ritonavir).

Regulatory Considerations and Clinical Translation

The transition of neratinib-CUSP9v3 combination therapy from preclinical investigation to clinical
evaluation requires careful consideration of regulatory requirements and development pathways. For
neratinib, which is already FDA-approved for extended adjuvant treatment of HER2-positive breast cancer,
repurposing for GBM represents a new indication requiring substantial clinical evidence. The INSIGhT trial
data provides preliminary support for efficacy in EGFR-amplified GBM, but combination approaches would

likely require phase Ib/II evaluation before pivotal trials [1].

For CUSP9v3, the situation is more complex as it represents a multidrug regimen rather than a single
pharmaceutical agent. The phase Ib/Ila trial established safety and tolerability but was not designed to
demonstrate efficacy [2]. Regulatory agencies typically require understanding of the contribution of
individual components to overall efficacy, which presents challenges for complex combinations. One
potential pathway is through the FDA's 505(b)(2) regulatory pathway, which permits reliance on existing

safety data for the individual approved components, potentially streamlining development.

From a clinical trial design perspective, adaptive platform trials like INSIGhT provide an efficient
framework for evaluating novel combinations. We propose a phase I/II adaptive design with the following

key elements:

e Stage 1: Dose-finding using a modified continuous reassessment method to establish the maximum
tolerated combination
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e Stage 2: Randomized expansion in molecularly defined subgroups (EGFR-amplified versus EGFR-
wildtype)

e Primary endpoints: Progression-free survival at 6 months and overall survival at 12 months

¢ Biomarker stratification: EGFR amplification status, MGMT promoter methylation status, and
kinome profiling

Safety monitoring should be particularly vigilant for potential drug-drug interactions, given the complex
pharmacokinetic profiles of both neratinib and multiple CUSP9v3 components. Special attention should be
paid to CYP3A4 interactions (involving aprepitant, itraconazole, and ritonavir), cardiac monitoring for
QTc prolongation (particularly with antidepressants and antipsychotics in the regimen), and hepatic function

given the numerous metabolized compounds.

Conclusion and Future Directions

The combination of neratinib with CUSP9v3 represents a promising therapeutic strategy for glioblastoma
that addresses the fundamental challenges of tumor heterogeneity and adaptive resistance. This approach
merges precision targeting of a validated oncogenic pathway with multidimensional pathway inhibition
through drug repurposing. Preclinical evidence suggests potential synergistic interactions, particularly in the
induction of apoptosis and metabolic reprogramming [4]. Clinical translation builds upon established safety

profiles for the individual components and preliminary efficacy signals in molecularly defined subgroups.

Future development should prioritize biomarker identification to select patients most likely to benefit from
this combination. The INSIGhT trial demonstrated that EGFR amplification identifies patients with
improved progression-free survival on neratinib [1], while recent kinome rewiring studies suggest that
CDKG6 upregulation may represent a resistance mechanism amenable to combination targeting [5].
Additional biomarkers may include assessment of NK-1 receptor expression (for aprepitant response

prediction) and aldehyde dehydrogenase activity (for disulfiram sensitivity).

From a broader perspective, this combination approach exemplifies the evolving paradigm in oncology
therapeutic development: moving beyond monotherapies to rationally designed combinations that
simultaneously target multiple vulnerability nodes in complex, adaptive biological systems. As our
understanding of GBM biology and resistance mechanisms continues to advance, further refinement of such
combination strategies will be essential to meaningfully improve outcomes for patients facing this

devastating disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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